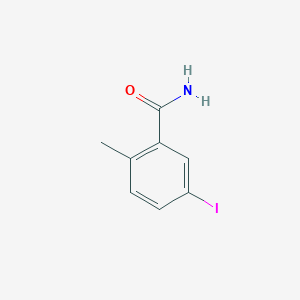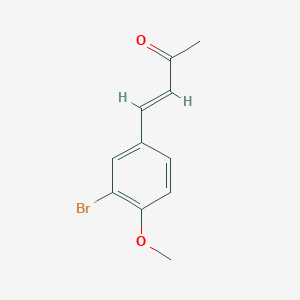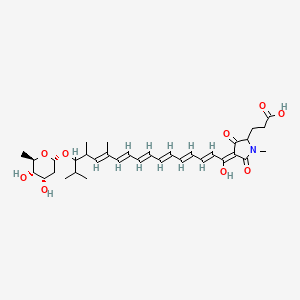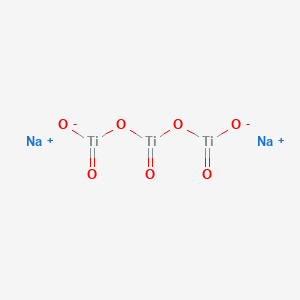
SILVER BIFLUORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver bifluoride, also known as silver(I) hydrogenfluoride, is a chemical compound with the formula AgHF₂. It is a crystalline solid that is highly soluble in water. This compound is known for its strong fluorinating properties and is used in various chemical reactions and industrial applications.
作用机制
Target of Action
Silver Bifluoride (AgBF2) primarily targets microbial cells and uranium oxide . The silver component interacts with the sulfhydryl groups of proteins and with deoxyribonucleic acid (DNA), altering hydrogen bonding and inhibiting their normal function . This interaction is crucial in the antimicrobial action of silver compounds .
Mode of Action
The mode of action of AgBF2 involves the interaction of silver with its targets, leading to significant changes. In microbial cells, silver ions denature enzymes by binding to reactive groups, resulting in their precipitation and inactivation . This disrupts the normal functioning of the microbial cells, leading to their death .
In the case of uranium oxide, AgBF2 is used in the fluorination process. The reaction between uranium oxide and AgBF2 leads to the formation of uranium fluoride .
Biochemical Pathways
The biochemical pathways affected by AgBF2 are primarily related to microbial metabolism. The disruption of enzyme function by silver ions can lead to the inhibition of essential metabolic pathways in the microbial cells . .
Pharmacokinetics
The pharmacokinetics of silver, a component of AgBF2, has been studied in the context of silver nanoparticles and silver diamine fluoride . These studies suggest that silver can be absorbed and distributed in the body, and its concentration in the serum can be detected . .
Result of Action
The primary result of AgBF2 action is the antimicrobial effect due to the activity of silver ions . This leads to the death of microbial cells, thereby preventing infections . In the context of uranium oxide fluorination, the result is the successful conversion of uranium oxide to uranium fluoride .
Action Environment
The action, efficacy, and stability of AgBF2 can be influenced by various environmental factors. For instance, the presence of organic matter and certain ions in the environment can interact with silver ions, potentially affecting their antimicrobial activity . The pH and temperature of the environment can also impact the stability and reactivity of AgBF2 .
准备方法
Synthetic Routes and Reaction Conditions: Silver bifluoride can be synthesized through the reaction of silver fluoride (AgF) with hydrogen fluoride (HF). The reaction is typically carried out in an aqueous solution, where silver fluoride is dissolved in water and hydrogen fluoride gas is bubbled through the solution. The resulting product is then crystallized to obtain pure this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting silver nitrate (AgNO₃) with hydrofluoric acid (HF). The reaction proceeds as follows: [ \text{AgNO}_3 + 2\text{HF} \rightarrow \text{AgHF}_2 + \text{HNO}_3 ] The reaction mixture is then filtered to remove any impurities, and the this compound is crystallized from the solution.
化学反应分析
Types of Reactions: Silver bifluoride undergoes various types of chemical reactions, including:
Fluorination: this compound is a strong fluorinating agent and can be used to introduce fluorine atoms into organic and inorganic compounds.
Decomposition: Upon heating, this compound decomposes to produce silver fluoride and hydrogen fluoride gas. [ \text{AgHF}_2 \rightarrow \text{AgF} + \text{HF} ]
Common Reagents and Conditions:
Fluorination Reactions: this compound is commonly used in fluorination reactions with organic compounds, where it reacts with carboxylic acids to produce alkyl fluorides.
Decomposition Reactions: The decomposition of this compound is typically carried out at elevated temperatures in a controlled environment to prevent the release of toxic hydrogen fluoride gas.
Major Products Formed:
Fluorination Reactions: The major products of fluorination reactions involving this compound are alkyl fluorides and other fluorinated organic compounds.
Decomposition Reactions: The major products of decomposition reactions are silver fluoride and hydrogen fluoride gas.
科学研究应用
Silver bifluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorinating agent in organic synthesis to introduce fluorine atoms into various organic molecules.
Biology: this compound is used in the study of enzyme mechanisms and protein structures, where it acts as a fluorinating agent to modify specific amino acid residues.
Medicine: In medicinal chemistry, this compound is used to synthesize fluorinated pharmaceuticals, which often exhibit improved bioavailability and metabolic stability.
Industry: this compound is used in the production of fluorinated polymers and other materials with unique properties, such as high thermal stability and chemical resistance.
相似化合物的比较
Silver bifluoride can be compared with other fluorinating agents, such as:
Silver Fluoride (AgF): Silver fluoride is a less reactive fluorinating agent compared to this compound. It is used in similar applications but requires harsher reaction conditions.
Ammonium Bifluoride (NH₄HF₂): Ammonium bifluoride is another bifluoride compound used as a fluorinating agent. It is less toxic than this compound and is often used in industrial applications.
Potassium Bifluoride (KHF₂): Potassium bifluoride is a bifluoride compound with similar properties to this compound. It is used in various chemical reactions and industrial processes.
This compound is unique in its high reactivity and strong fluorinating properties, making it a valuable reagent in both research and industrial applications.
属性
CAS 编号 |
12249-52-4 |
|---|---|
分子式 |
AgFH+ |
分子量 |
127.875 g/mol |
IUPAC 名称 |
silver;hydron;fluoride |
InChI |
InChI=1S/Ag.FH/h;1H/q+1; |
InChI 键 |
REYHXKZHIMGNSE-UHFFFAOYSA-N |
规范 SMILES |
[H+].[F-].[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene](/img/structure/B1143916.png)


![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)

